

A Comparative Analysis of 2C-B-Butterfly's 5-HT2C Receptor Selectivity

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Compound of Interest

Compound Name: 2C-B-Butterfly

Cat. No.: B12644935

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **2C-B-Butterfly**'s pharmacological profile, with a specific focus on its selectivity for the serotonin 2C (5-HT2C) receptor. Its performance is contrasted with its parent compound, 2C-B, a related analog, 2C-B-FLY, and two well-characterized selective 5-HT2C agonists, Lorcaserin and WAY-163909. The information herein is supported by available experimental data to aid researchers in evaluating these compounds for neurological and psychiatric research.

Introduction to 2C-B-Butterfly

2C-B-Butterfly is a conformationally-restricted derivative of the psychedelic phenethylamine 2C-B.^{[1][2]} It was first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.^[2] Its rigid hexahydrobenzodipyrans structure, which incorporates the methoxy groups of 2C-B into a saturated ring system, distinguishes it from its parent compound.^[2] This structural constraint is a key factor in its pharmacological profile, leading to a notable increase in selectivity for the 5-HT2C receptor over the 5-HT2A receptor.^{[1][2]} This enhanced selectivity makes **2C-B-Butterfly** a valuable molecular tool for investigating the specific roles of the 5-HT2C receptor in the central nervous system, which is implicated in regulating mood, appetite, and dopamine release.^[2]

Data Presentation: In Vitro Pharmacological Profiles

The following tables summarize the available quantitative data on the binding affinity and functional activity of **2C-B-Butterfly** and its alternatives at key serotonin receptor subtypes.

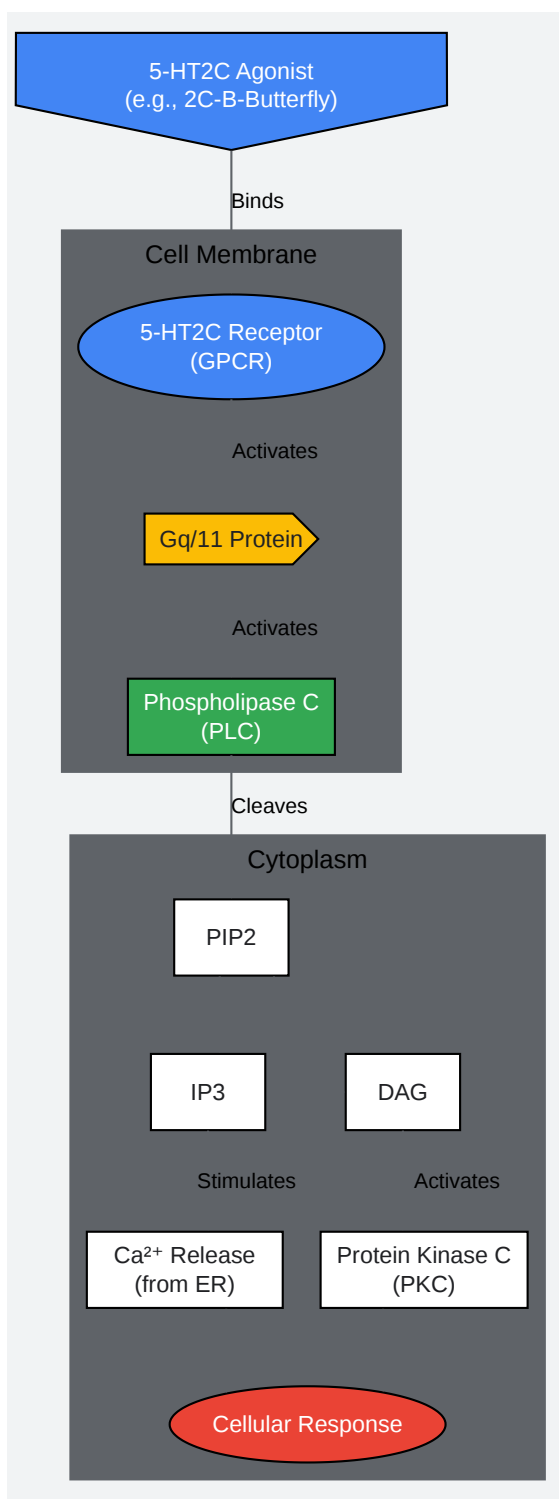
Table 1: Comparative Binding Affinity and Functional Potency

Compound	5-HT2C	5-HT2A	5-HT2B
2C-B-Butterfly	Ki: Data not readily available	Ki: 1.76 nM[2]	Ki: Data not available
Agonist[1][2]	Agonist[2]		
2C-B	EC50: 0.63 nM[3]	EC50: 1.2 nM[3]	EC50: 13 nM[3]
Partial Agonist[3][4]	Partial Agonist[3] / Antagonist[5][6]	Partial Agonist[3]	
2C-B-FLY	Potent Agonist	Potent Agonist[7]	Potent Agonist[7]
Lorcaserin	EC50: 9 nM[8]	~15-19 fold lower affinity vs 5-HT2C[9][10]	~100-104 fold lower affinity vs 5-HT2C[9][10]
Agonist[9]			
WAY-163909	Ki: 18 nM[8]	~20-fold lower affinity vs 5-HT2C[11]	~46-fold lower affinity vs 5-HT2C[11]
Agonist[8]			

Note: Ki (inhibition constant) represents binding affinity, where a lower value indicates higher affinity. EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

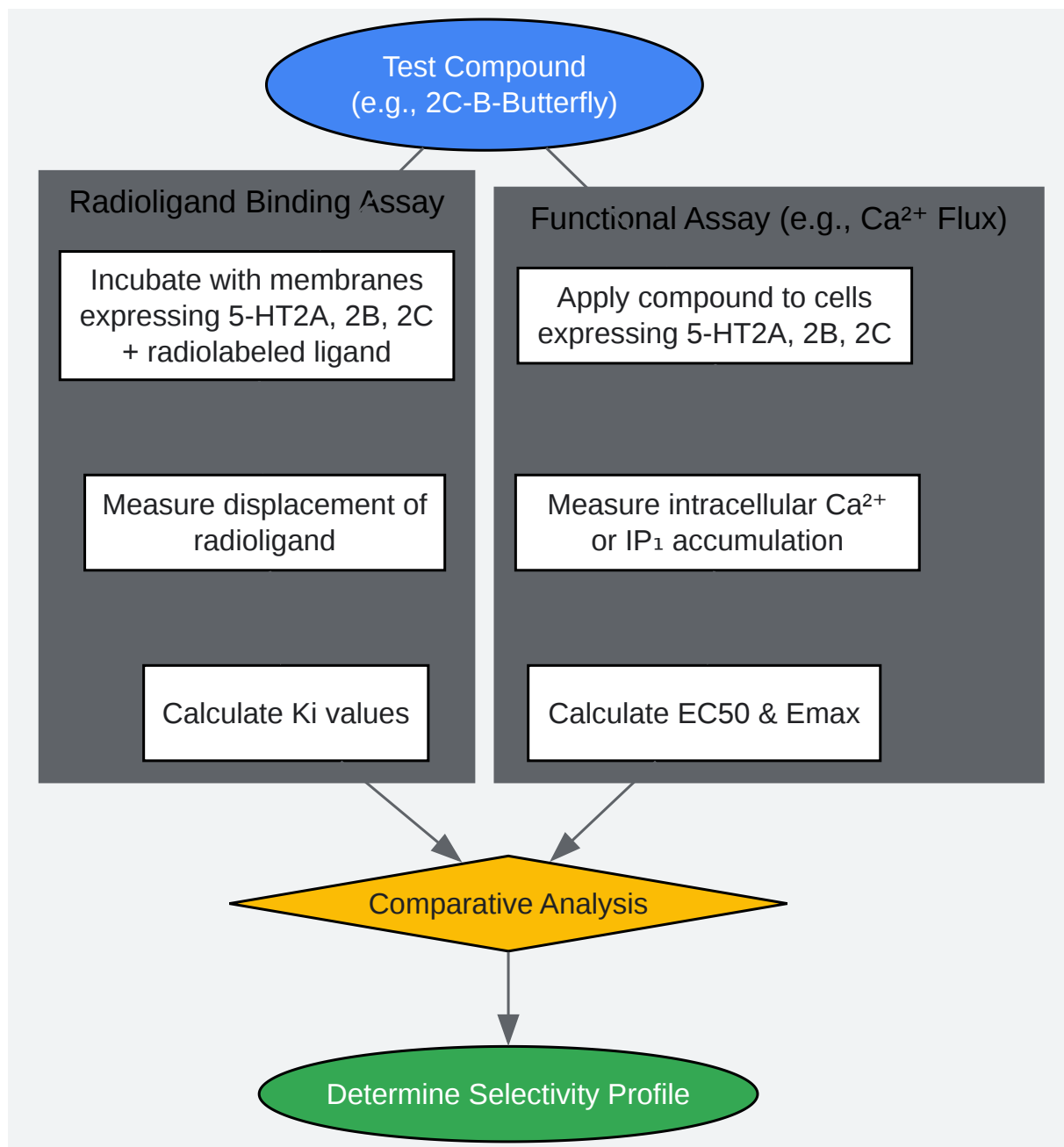
Mandatory Visualizations

The following diagrams illustrate key concepts related to the validation of 5-HT2C selectivity.



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Caption: 5-HT2C receptor Gq signaling pathway.



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Caption: Experimental workflow for receptor selectivity validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the key assays used to determine receptor affinity and function.

1. Radioligand Binding Assay Protocol (for K_i Determination)

- Objective: To determine the binding affinity (K_i) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
- Materials:
 - Cell membranes from cell lines stably expressing the human 5-HT_{2A}, 5-HT_{2B}, or 5-HT_{2C} receptor.
 - Radioligand (e.g., [³H]ketanserin for 5-HT_{2A}, [³H]LSD for 5-HT_{2C}).
 - Test compound (e.g., **2C-B-Butterfly**) at various concentrations.
 - Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like mianserin).
 - Incubation buffer (e.g., Tris-HCl buffer).
 - Glass fiber filters and a cell harvester.
 - Scintillation fluid and a liquid scintillation counter.
- Procedure:
 - In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its K_d), and varying concentrations of the test compound.
 - For total binding, omit the test compound. For non-specific binding, add the non-specific control.
 - Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
- Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

2. In Vitro Functional Assay Protocol (for EC₅₀ and Efficacy Determination)

- Objective: To determine the potency (EC₅₀) and efficacy (E_{max}) of a test compound as an agonist at the target receptor.
- Materials:
 - Live cells stably expressing the human 5-HT_{2A}, 5-HT_{2B}, or 5-HT_{2C} receptor.
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for calcium flux assays or an IP-One HTRF kit for inositol monophosphate accumulation assays.
 - Test compound (e.g., **2C-B-Butterfly**) at various concentrations.
 - A full agonist (e.g., Serotonin) as a positive control.
 - A microplate reader capable of fluorescence detection.
- Procedure (Calcium Flux Example):

- Plate the cells in a multi-well plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
- Establish a baseline fluorescence reading.
- Add varying concentrations of the test compound or the positive control (serotonin) to the wells.
- Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.
- Plot the peak fluorescence response against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the E_{max} (maximum effect).
- Normalize the E_{max} of the test compound to the E_{max} of the full agonist (serotonin) to determine its intrinsic activity (i.e., full agonist, partial agonist, or antagonist).

Conclusion

2C-B-Butterfly is characterized in the literature as a 5-HT_{2C/2A} receptor agonist with a higher selectivity for the 5-HT_{2C} subtype compared to the 5-HT_{2A} subtype.^{[1][2]} This profile distinguishes it from its parent compound, 2C-B, which exhibits more balanced, high-potency partial agonism at both 5-HT_{2A} and 5-HT_{2C} receptors.^[3] While quantitative binding data for **2C-B-Butterfly** at the 5-HT_{2C} receptor is not widely available in public databases, its structural design as a conformationally-restricted analog suggests a favorable profile for researchers aiming to preferentially target the 5-HT_{2C} receptor over the 5-HT_{2A} receptor.^[2] In contrast, compounds like Lorcaserin and WAY-163909 have been more extensively characterized as highly selective 5-HT_{2C} agonists with significantly lower affinity for both 5-HT_{2A} and 5-HT_{2B} receptors, making them benchmark compounds for studies requiring high selectivity.^{[9][11]} The

choice between these agents will depend on the specific requirements of the research, with **2C-B-Butterfly** serving as a useful tool for exploring the structure-activity relationships of constrained phenethylamines at the 5-HT_{2C} receptor.

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